molecular formula C12H17N3 B3006536 4-methyl-2-(1-pyrrolidinyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 866049-24-3

4-methyl-2-(1-pyrrolidinyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Cat. No.: B3006536
CAS No.: 866049-24-3
M. Wt: 203.289
InChI Key: RPPRFIOFWWSDHZ-UHFFFAOYSA-N
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Description

4-methyl-2-(1-pyrrolidinyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a heterocyclic compound that features a pyrimidine ring fused with a cyclopentane ring and a pyrrolidine substituent

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be definitively identified. Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is one of the nitrogen heterocycles that contribute to the stereochemistry of the molecule .

Mode of Action

The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

The pyrrolidine ring and its derivatives have been reported to have target selectivity . The influence of steric factors on biological activity has been investigated, describing the structure–activity relationship (SAR) of the studied compounds .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

A series of novel 4, 6-disubstituted pyrimidine derivatives were evaluated for in vitro activities on cancerous cell lines .

Action Environment

The suzuki–miyaura (sm) coupling reaction, which is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(1-pyrrolidinyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves the construction of the pyrimidine ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a suitable diketone with guanidine or its derivatives can form the pyrimidine ring, which is then further functionalized to introduce the pyrrolidine group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-(1-pyrrolidinyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

4-methyl-2-(1-pyrrolidinyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring but differ in their additional functional groups and ring structures.

    Pyrimidine derivatives: Compounds such as 2,4,6-trimethylpyrimidine and 5,6-dihydropyrimidine have similar pyrimidine cores but differ in their substituents and ring saturation.

Uniqueness

4-methyl-2-(1-pyrrolidinyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine is unique due to its fused ring system, which combines the properties of both pyrrolidine and pyrimidine rings. This fusion can result in distinct biological activities and chemical reactivity compared to other compounds with separate pyrrolidine or pyrimidine rings.

Properties

IUPAC Name

4-methyl-2-pyrrolidin-1-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3/c1-9-10-5-4-6-11(10)14-12(13-9)15-7-2-3-8-15/h2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPRFIOFWWSDHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC2=NC(=N1)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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